molecular formula C8H10FNO B1351421 2-(4-Fluorophenoxy)ethanamine CAS No. 6096-89-5

2-(4-Fluorophenoxy)ethanamine

Cat. No.: B1351421
CAS No.: 6096-89-5
M. Wt: 155.17 g/mol
InChI Key: HTMIRIIZZGJJBK-UHFFFAOYSA-N
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Description

Significance in Contemporary Chemical and Biological Sciences

The significance of 2-(4-Fluorophenoxy)ethanamine in modern science is largely attributed to its role as a scaffold in the development of novel bioactive compounds. The fluorophenoxyethylamine moiety is a recognized pharmacophore found in various experimental drugs. nih.gov The incorporation of a fluorine atom into a phenyl ring is a common strategy in drug design to enhance metabolic stability and binding affinity to biological targets.

Research has shown that derivatives of this compound exhibit a wide range of biological activities. For instance, more complex molecules incorporating the 2-(4-fluorophenoxy)ethyl structure have been investigated for their potential as serotonin-selective reuptake inhibitors (SSRIs). shulginresearch.net Specifically, 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines have been synthesized and evaluated for their ability to bind to the serotonin (B10506) reuptake transporter (SERT), indicating a potential trajectory for developing new antidepressant agents. shulginresearch.net

Furthermore, the 4-phenoxypyridine (B1584201) scaffold, which is structurally related, has been the basis for designing potent anti-cancer agents. Studies on 2-substituted-4-phenoxypyridine derivatives have revealed compounds with significant inhibitory activity against tyrosine kinases like c-Met and Flt-3, which are crucial targets in oncology. nih.gov In these studies, the presence of a 4-fluoro substituent on the phenoxy ring was found to be beneficial for the compound's potency. These examples underscore the importance of the this compound core in generating molecules with therapeutic potential.

Historical Context of Phenoxyethylamine Derivatives in Research

The exploration of phenoxyethylamine derivatives is rooted in the broader history of phenethylamine (B48288) research, which has been a cornerstone of medicinal chemistry for over a century. rmv.se The parent compound, phenoxyethylamine, is itself a precursor to a diverse array of pharmaceuticals, including α-adrenergic receptor antagonists, β-adrenergic receptor agonists, and antihistamines. wikipedia.org

Early investigations into phenoxyethylamine derivatives date back to the mid-20th century. A 1949 study, for example, explored the effects of various 2-phenoxyethylamine (B128699) derivatives on plant growth. The initial foray into their therapeutic potential saw some derivatives being investigated for various activities, though some proved too toxic for human use. rmv.se This early work paved the way for more refined drug discovery efforts.

The systematic study of these compounds gained momentum as researchers recognized the versatility of the phenoxyethylamine scaffold in interacting with various biological systems. This historical foundation established phenoxyethylamine and its analogues as "privileged scaffolds" in drug discovery, structures that are capable of binding to multiple biological targets and serving as a basis for the development of new therapeutic agents. nih.gov

Overview of Research Trajectories for this compound

Current research trajectories for this compound primarily focus on its utilization as a synthetic intermediate for creating libraries of new chemical entities. Its structural features make it an ideal starting point for developing ligands for a variety of biological targets.

One major research avenue is in the field of neuroscience. Given that derivatives have shown affinity for the serotonin transporter, ongoing research could explore the synthesis of new analogues for potential application in treating depression and other mood disorders. shulginresearch.net The modulation of serotonin receptors is a key strategy in psychopharmacology, and the this compound structure provides a versatile platform for developing selective ligands.

Another significant trajectory lies in oncology. The success of related phenoxy-containing compounds as kinase inhibitors suggests that new derivatives of this compound could be synthesized and screened for activity against various protein kinases implicated in cancer. nih.govnih.gov Research in this area often involves structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds as potential anti-cancer drugs.

Additionally, the phenoxyethylamine core has been explored for its antimicrobial properties. This opens up a potential, albeit less explored, research path for synthesizing and evaluating this compound derivatives as new antibacterial or antifungal agents.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 6096-89-5 sigmaaldrich.com
Molecular Formula C₈H₁₀FNO sigmaaldrich.combldpharm.com
Molecular Weight 155.17 g/mol bldpharm.com
Physical Form Powder, crystals, or liquid sigmaaldrich.com
Purity 95% sigmaaldrich.com
InChI Key HTMIRIIZZGJJBK-UHFFFAOYSA-N sigmaaldrich.com
Storage Temperature Room temperature, in dark, inert atmosphere sigmaaldrich.combldpharm.com

Biological Activity of Selected this compound Derivatives

Derivative NameBiological Target/ActivityKey FindingsReference
1-(3-chlorophenyl)-4-[2-(4-fluorophenoxy)-2-phenylethyl]-piperazineSerotonin Reuptake Transporter (SERT)Micromolar affinity for SERT (IC₅₀ = 1.45 μM) shulginresearch.net
N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivative (Compound 26a)c-Met KinasePotent inhibitor with an IC₅₀ value of 0.016 μM nih.gov
6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivative (Compound 16)c-Met KinaseHighly selective and potent inhibitor (IC₅₀ = 1.1 nM) nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMIRIIZZGJJBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389669
Record name 2-(4-fluorophenoxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6096-89-5
Record name 2-(4-Fluorophenoxy)ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6096-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-fluorophenoxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 2-(4-Fluorophenoxy)ethanamine

The synthesis of this compound has been accomplished through several established chemical reactions. These routes primarily include alkylation-based syntheses and reductive amination approaches.

Alkylation-Based Syntheses

Alkylation strategies are a cornerstone for the synthesis of this compound. These methods typically involve the formation of an ether linkage by reacting 4-fluorophenol (B42351) with a suitable two-carbon synthon containing a masked or protected amine group.

One common approach is the reaction of 4-fluorophenol with a 2-haloethylamine, such as 2-chloroethylamine. smolecule.com In this nucleophilic substitution reaction, the hydroxyl group of 4-fluorophenol is first deprotonated by a base, like potassium carbonate, to form the more nucleophilic 4-fluorophenoxide ion. This phenoxide then attacks the electrophilic carbon of 2-chloroethylamine, displacing the chloride ion and forming the desired ether linkage. smolecule.com

Another well-known alkylation method is the Gabriel synthesis. This multi-step procedure begins with the deprotonation of phthalimide (B116566) by a base such as potassium hydroxide. vwr.com The resulting nucleophilic phthalimide anion is then reacted with a suitable alkyl halide. Following the SN2 reaction, the N-alkylated phthalimide is hydrolyzed, typically under basic conditions, to yield the primary amine, this compound. vwr.com

A related strategy involves the reaction of 4-fluorophenol with ethylene (B1197577) oxide to produce the intermediate 2-(4-fluorophenoxy)ethanol. smolecule.comprepchem.com This alcohol can then be converted to the corresponding amine.

Reductive Amination Approaches

Reductive amination offers an alternative pathway to this compound. vulcanchem.com This "one-pot" method typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. bu.edulibretexts.org In the context of synthesizing this compound, (4-fluorophenoxy)acetaldehyde would be reacted with ammonia. This reaction proceeds through the initial formation of an imine intermediate, which is then subsequently reduced to the final amine product. libretexts.org A variety of reducing agents can be employed for this transformation, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. libretexts.org

Other Noteworthy Synthetic Strategies

Beyond direct alkylation and reductive amination, other synthetic strategies have been reported. One such method is the Mitsunobu reaction. This reaction allows for the conversion of an alcohol to a variety of other functional groups, including amines. In one instance, N-t-boc-ethanolamine was reacted with 3-bromo-5-fluorophenol (B1288921) in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine, followed by deprotection to yield the corresponding aminophenoxy derivative. nih.gov While this example uses a substituted fluorophenol, the principle can be applied to 4-fluorophenol.

Development of Novel Synthetic Protocols

Ongoing research focuses on improving the existing synthetic routes and developing new, more efficient, and environmentally friendly methods for producing this compound and its derivatives.

Optimization of Reaction Conditions and Yields

Significant effort has been directed towards optimizing reaction conditions to maximize the yield and purity of this compound. This includes the systematic investigation of various parameters such as solvents, bases, catalysts, and reaction temperatures. For instance, in alkylation reactions, the choice of base and solvent can significantly impact the reaction rate and the formation of byproducts. mdpi.com

In the context of more complex molecules incorporating the 2-(4-fluorophenoxy)ethyl moiety, optimization of coupling reactions like the Buchwald-Hartwig and Ullmann reactions has been explored. nih.gov For the Buchwald-Hartwig cross-coupling, various palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine (B1218219) ligands (e.g., R,S-BINAP, XPhos), and bases (e.g., NaOtBu, Cs₂CO₃) have been screened to identify the most effective combination for achieving high yields. nih.gov Similarly, for Ullmann-type reactions, the use of copper salts and the adaptation to palladium-catalyzed alternatives have been investigated to improve efficiency and avoid potential side reactions. nih.gov

The table below summarizes some of the catalysts and reagents that have been explored for optimizing related syntheses.

Reaction TypeCatalyst/Reagent SystemPurpose
Buchwald-Hartwig CouplingPd(OAc)₂ with R,S-BINAP or XPhos and NaOtBuTo achieve high yields in the formation of C-N bonds. nih.gov
Ullmann ReactionCopper salts or Pd(OAc)₂ with tert-butylammonium (B1230491) bromideTo form biaryl ether linkages. nih.gov
AlkylationPotassium carbonate, Potassium iodideTo facilitate the reaction between a phenol (B47542) and an alkyl halide. mdpi.com
Reduction of Nitro GroupNH₄Cl/FeFor the selective reduction of a nitro group to an amine. mdpi.com

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds, including this compound, to minimize environmental impact and enhance safety. sigmaaldrich.comacs.orgscispace.comresearchgate.net Key principles include waste prevention, maximizing atom economy, and using less hazardous chemicals. sigmaaldrich.comacs.org

One of the core tenets of green chemistry is to design synthetic routes that maximize the incorporation of all starting materials into the final product, a concept known as atom economy. acs.org For example, a reaction with 100% atom economy would have all the atoms of the reactants present in the desired product, with no byproducts. acs.org Catalytic reductions, such as using H₂ with a catalyst, are often more atom-economical than stoichiometric reductions that use reagents like sodium borohydride. acs.org

Another key principle is the reduction or avoidance of unnecessary derivatization, such as the use of protecting groups, as these steps require additional reagents and generate waste. acs.orgscispace.com The development of highly selective catalysts, including enzymes, can help to achieve this by reacting with specific sites on a molecule, thus eliminating the need for protection and deprotection steps. acs.org

The choice of solvents is also a critical aspect of green chemistry. The use of safer solvents and auxiliary substances is encouraged. sigmaaldrich.com Research is ongoing to replace hazardous solvents with more environmentally benign alternatives.

The application of these principles to the synthesis of this compound could involve, for example, developing catalytic processes that avoid stoichiometric reagents or designing a synthesis that minimizes the number of steps and the use of protecting groups.

Advanced Chemical Transformations and Derivatization

The reactivity of this compound is characterized by the distinct functionalities of its amine group and the fluorophenoxy ring. These sites allow for a range of advanced chemical transformations and derivatizations.

Nucleophilic Substitution Reactions

The chemical structure of this compound allows it to participate in nucleophilic substitution reactions in two primary ways.

Firstly, the primary amine group contains a lone pair of electrons on the nitrogen atom, making it an effective nucleophile. evitachem.comsmolecule.com It can react with various electrophiles, such as alkyl halides, to form new carbon-nitrogen bonds. This reactivity is fundamental to many of the functionalization strategies discussed in subsequent sections, including N-alkylation. smolecule.com

Secondly, the molecule itself is often synthesized via a classic bimolecular nucleophilic substitution (SN2) reaction. smolecule.com In this pathway, the hydroxyl group of 4-fluorophenol is deprotonated by a base like potassium carbonate to form the more nucleophilic 4-fluorophenoxide ion. This ion then attacks an electrophilic two-carbon synthon, such as 2-chloroethylamine, displacing the chloride leaving group to form the ether linkage and yield this compound. smolecule.com

Acylation Reactions

The primary amine of this compound readily undergoes acylation with various acylating agents, such as acyl chlorides and carboxylic acids (often activated), to form stable amide derivatives. smolecule.comvulcanchem.com This reaction is a robust and widely used method for elaborating the structure of the molecule.

For instance, coupling with phenoxyacetyl chloride yields N-(2-(4-fluorophenoxy)ethyl)-2-phenoxyacetamide. smolecule.com In more complex syntheses, this compound is used as a key building block. A notable example is its reaction with 2-iodo-4-methyl-1,3-thiazole-5-carboxamide to produce a complex thiazole (B1198619) derivative, a reaction that involves forming an amide bond between the ethanamine nitrogen and the thiazole carbonyl carbon. google.com These acylation reactions are crucial in medicinal chemistry for connecting different molecular fragments to build compounds with desired pharmacological profiles. nih.gov

Table 1: Examples of Acylation Reactions
Acylating AgentProductApplication ContextReference(s)
2-Iodo-4-methyl-1,3-thiazole-5-carboxamideN-[2-(4-Fluorophenoxy)ethyl]-2-iodo-4-methyl-l,3-thiazole-5-carboxamideSynthesis of Stearoyl-CoA desaturase inhibitors google.com
Cyclopropylsulfonyl chloride1-(cyclopropylsulfonyl)-N-(2-(4-fluorophenoxy)ethyl)... derivativeSynthesis of complex heterocyclic compounds vulcanchem.com
Phenoxyacetyl chlorideN-(2-(4-fluorophenoxy)ethyl)-2-phenoxyacetamideInvestigated for anticonvulsant activity smolecule.com
2-Phenoxy-3-(trifluoromethyl)benzoic acid2-Phenoxy-N-[2-(4-fluorophenoxy)ethyl]-3-(trifluoromethyl)benzamideSynthesis of antiplasmodial agents researchgate.net

Reduction Reactions

While the core structure of this compound is generally stable to common reducing agents, reduction reactions are highly relevant for the transformation of its derivatives. Amides and imines formed from the amine group can be reduced to introduce further diversity.

For example, an amide derivative, formed through an acylation reaction, can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄). evitachem.com This process converts the carbonyl group of the amide into a methylene (B1212753) group (CH₂), effectively transforming an N-acylated derivative into a more complex secondary or tertiary amine. This two-step sequence of acylation followed by reduction is a standard method for N-alkylation of a primary amine.

Furthermore, precursors to this compound are often prepared via reduction. One synthetic route involves the reduction of 4-fluorophenoxyacetic acid with diborane (B8814927) to yield 2-(4-fluorophenoxy)ethanol, which can then be converted to the target amine.

Functionalization at the Amine Moiety

The primary amine group is the most reactive site for a wide array of functionalization reactions, extending beyond simple acylation.

N-Alkylation: The amine can be directly alkylated using alkyl halides. For example, reacting 2-(4-fluorophenoxy)ethylamine with ethyl bromide in the presence of a base yields the secondary amine, N-Ethyl-2-(4-fluorophenoxy)ethanamine. smolecule.com However, direct alkylation of primary amines can sometimes be difficult to control, potentially leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com

Reductive Amination: A more controlled method for N-alkylation involves reductive amination. Here, the primary amine would first react with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine.

Sulfonylation: The amine can react with sulfonyl chlorides to form sulfonamides. For instance, coupling with cyclopropylsulfonyl chloride has been used in the synthesis of complex molecules, demonstrating the versatility of the amine as a nucleophile. vulcanchem.com

Table 2: Amine Moiety Functionalization
Reagent TypeSpecific ReagentProduct TypeReference(s)
Alkyl HalideEthyl bromideSecondary Amine smolecule.com
Sulfonyl ChlorideCyclopropylsulfonyl chlorideSulfonamide vulcanchem.com
Acyl ChlorideChloroacetyl chlorideAmide

Modifications on the Fluorophenoxy Moiety

The fluorophenoxy ring, while generally stable, can also be modified, primarily through substitution of the fluorine atom.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being a good leaving group for SNAr reactions, can be displaced by strong nucleophiles. This type of reaction is typically facilitated by the presence of electron-withdrawing groups on the aromatic ring, although they are absent in this specific compound. Nevertheless, under forcing conditions or with specialized catalysts, the fluorine can be substituted by other groups, such as other halogens or alkoxides. smolecule.com For instance, related compounds like 4-fluoroanisole (B119533) can undergo hydroxylation or acetoxylation under specific catalytic conditions, replacing the fluorine atom.

Electrophilic Aromatic Substitution: The phenoxy group is an ortho-, para-directing group for electrophilic aromatic substitution. However, since the para position is already occupied by the fluorine atom, electrophiles would be directed to the positions ortho to the ether linkage. Reactions like nitration or halogenation could potentially introduce new substituents on the aromatic ring, although this may require carefully chosen reaction conditions to avoid side reactions with the amine group unless it is appropriately protected.

Pharmacological and Biological Activity Investigations

Exploration of Receptor Binding and Modulation

Despite a thorough search of scientific literature and bioactivity databases, no specific data on the binding affinity (such as K_i or IC_50 values) or functional modulation of 2-(4-Fluorophenoxy)ethanamine at the serotonin (B10506) 5-HT_1A receptor or the serotonin transporter (SERT) were found.

Research has been conducted on more complex molecules that incorporate the 2-(4-fluorophenoxy) moiety as a structural component. For instance, a study on 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazine (B1678402) derivatives, which are analogues of fluoxetine, showed that these larger compounds exhibit binding affinity for SERT in the micromolar range. shulginresearch.net However, this study did not report any activity for the parent compound this compound itself. Similarly, other research has noted that the phenoxyethanamine scaffold is a common feature in ligands for various monoaminergic receptors, including 5-HT_1A, but specific binding data for this compound is not provided. googleapis.com

A patent document listed this compound as part of a chemical library for developing compounds targeting 5-HT_1A receptors, but did not include any experimental binding data for this specific molecule. googleapis.com

No specific research findings or quantitative data were identified regarding the binding or modulation of this compound at other neurotransmitter systems, such as dopamine (B1211576) or norepinephrine (B1679862) receptors and transporters. A patent document included this compound in a list of synthesized compounds and described a binding assay for the Alpha1-adrenergic receptor; however, no results were presented for this specific compound. googleapis.com

Enzyme Interaction and Modulation Studies

There is no available scientific literature or database entry that reports on the investigation of this compound as an inhibitor of monoamine oxidase (MAO-A or MAO-B). While structurally related compounds are known to interact with MAO enzymes, no tests or results for this compound have been published.

No studies were found that evaluated the effect of this compound on sphingosine (B13886) kinase 1 (SphK1) or sphingosine kinase 2 (SphK2). The existing research on sphingosine kinase inhibitors focuses on other, structurally distinct chemical classes.

There are no published research findings or data concerning the interaction or modulation of Epidermal Growth Factor Receptor (EGFR) kinase by this compound. While a university paper mentioned the use of the related but distinct compound 2-(4-fluorophenoxy)acetic acid in the context of EGFR inhibitor synthesis, no information was available for the ethanamine derivative.

Glycogen (B147801) Kinase (GK) and PPARγ Activation

Glycogen Synthase Kinase (GSK-3): Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase that plays a crucial role in a variety of cellular processes, including glucose metabolism, cell signaling, and proliferation. thno.org It acts as a negative regulator in the hormonal control of glucose homeostasis by phosphorylating and inactivating glycogen synthase. thno.org The activity of GSK-3 itself is regulated by phosphorylation; for instance, upon insulin (B600854) signaling, the kinase Akt phosphorylates and deactivates GSK-3, leading to the activation of glycogen synthase. thno.orgnih.gov While direct studies on the effect of this compound on Glycogen Kinase are not prominently available, the role of GSK-3 as a therapeutic target is well-established in conditions like lymphoma, where its inhibition is being explored. nih.gov

Peroxisome Proliferator-Activated Receptor gamma (PPARγ): PPARγ is a transcription factor critical for maintaining skin barrier function, regulating cell proliferation, and modulating inflammatory and antioxidant responses. mdpi.com Activation of PPARγ can suppress the progression of certain cancers, such as hepatocellular carcinoma, by inhibiting inflammatory pathways like NF-κB and suppressing the production of pro-inflammatory cytokines. wjgnet.com Although direct evidence for this compound as a PPARγ activator is limited, related compounds and derivatives are noted for their interaction with PPARs. googleapis.comepo.org For example, certain peroxisome proliferator chemicals are known to mediate their effects through PPARα, and some, like DEHP, can induce transcriptional changes independent of PPARα, suggesting activation of multiple nuclear receptors. nih.gov The activation of PPARγ is a therapeutic strategy for inflammatory skin diseases and has been shown to inhibit the growth of malignant skin cells in vitro. mdpi.com

**3.3. In Vitro and In Vivo Biological Activity Assessments

The anti-inflammatory potential of compounds related to this compound has been a subject of investigation. The inflammatory response is a complex biological process initiated by harmful stimuli, involving the release of chemical mediators like cytokines (e.g., TNF-α) and the production of prostaglandins (B1171923) via enzymes like cyclooxygenase-2 (COX-2). nih.gov Derivatives of this compound have been explored for their anti-inflammatory activity, with proposed mechanisms including the inhibition of COX-2 or TNF-α in macrophage models. The general mechanism for many anti-inflammatory drugs involves the suppression of these key mediators. For instance, the compound 2-methoxy-4-vinylphenol (B128420) has demonstrated potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as blocking the expression of iNOS and COX-2. nih.gov This is achieved through the suppression of NF-κB activation and the phosphorylation of MAPKs. nih.gov

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health issue, complicated by the emergence of drug-resistant strains. mdpi.comnih.gov The search for new antitubercular agents is ongoing, with many natural and synthetic compounds being screened for activity. mdpi.combiomedpharmajournal.org Natural products containing fused-nitrogen heterocycles have shown promise. mdpi.com Similarly, quinoline (B57606) derivatives have been identified as potent inhibitors of Mtb growth, with some exhibiting minimum inhibitory concentration (MIC) values as low as 0.05 μM against both drug-sensitive and drug-resistant strains. austinpublishinggroup.com While extensive research exists on various chemical scaffolds, including chalcones and their derivatives, for antitubercular activity, specific studies detailing the efficacy of this compound in mycobacterial models are not extensively documented in the provided sources. plos.org The development of novel antitubercular drugs often involves targeting specific mycobacterial enzymes, such as thymidylate kinase. plos.org

Derivatives of this compound have demonstrated potential as antitumor agents. Research has shown that related structures exhibit antiproliferative activity against various human cancer cell lines.

For instance, studies on 2-(substituted phenoxy) acetamide (B32628) derivatives revealed anticancer activity. nih.gov Similarly, platinum(II) complexes incorporating a related ligand, 1,2-bis(4-fluorophenyl)ethylenediamine, have shown significant growth-inhibiting properties on the human MCF-7 breast cancer cell line, with activity comparable to the established chemotherapy drug cisplatin. nih.gov Another novel nucleoside analog, 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine (4'-thio-FAC), which shares a fluorinated structural component, was found to inhibit the in vitro growth of several human cancer cell lines, particularly those from gastric and colorectal carcinomas. nih.gov Furthermore, derivatives of this compound have been specifically noted for their anticancer activity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines.

Table 1: Antitumor Activity of Related Compounds in Cancer Cell Lines

Compound/Derivative Class Cancer Cell Line Observed Effect Reference
This compound derivatives A549 (Lung) Anticancer activity
This compound derivatives MCF-7 (Breast) Anticancer activity
[1,2-bis(4-fluorophenyl)ethylenediamine]platinum(II) complexes MCF-7 (Breast) Growth inhibition comparable to cisplatin nih.gov
1-(2-deoxy-2-fluoro-4-thio-β-D-arabinofuranosyl)cytosine (4'-thio-FAC) Gastric & Colorectal Carcinoma Lines In vitro growth inhibition nih.gov

The chemical structure of this compound and its derivatives suggests potential interactions with various biological systems beyond those extensively detailed. The presence of the fluorophenoxy group is known to enhance biological activity and chemical stability. smolecule.com General biological activities predicted or observed for this class of compounds include enzyme inhibition and receptor binding. smolecule.com These interactions form the basis for their potential therapeutic applications. For example, N-Ethyl-2-(4-fluorophenoxy)ethanamine is studied for its capacity to bind to specific molecular targets like receptors or enzymes, thereby altering their activity and producing a range of biological effects. smolecule.com Such interactions are fundamental in medicinal chemistry for the development of new pharmaceutical agents. smolecule.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Key Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For derivatives of 2-(4-Fluorophenoxy)ethanamine, key pharmacophoric elements often include an aromatic ring, a flexible ethylamine (B1201723) chain, and the fluorine substituent. The spatial arrangement of these features dictates the molecule's ability to bind to a receptor. For instance, in a series of N-[2-(substituted-phenyl)ethyl]-6-fluoro-4-quinazolinamines, the N-(2-(4-bromophenyl)ethyl)-6-fluoro-4-quinazolinamine showed high potency in reducing EGFR-mutant NSCLC cell viability, highlighting the importance of the substituted phenylethylamine moiety. vub.be

Impact of Fluorination on Biological Activity and Selectivity

The introduction of a fluorine atom into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. In the context of this compound, the para-substituted fluorine atom on the phenoxy ring is a critical modification. This substitution can enhance biological activity and selectivity. smolecule.com For example, the presence of a 4-fluorophenoxy group in certain trisubstituted phenyl urea (B33335) derivatives led to potent NPY5 receptor antagonists. sci-hub.se The electronegativity of the fluorine atom can influence the electronic environment of the aromatic ring, potentially leading to more favorable interactions with the receptor's binding site. However, the position of the halogen is crucial; ortho-fluoro substitution in some arylpiperazine derivatives was found to impair α1 receptor binding. acs.orgsemanticscholar.org

Below is a table summarizing the binding affinities of some fluorinated and non-fluorinated analogs at the 5-HT1A receptor.

CompoundModification5-HT1A Receptor Affinity (pKi)Reference
Analog 1ortho-fluoro-derivative< 6 acs.org
Analog 24-fluorophenoxy groupPotent Antagonist sci-hub.se

Influence of Chain Length and Substituent Modifications

Modifications to the ethylamine chain and other substituents on the aromatic ring can have a profound impact on the biological activity of this compound analogs. Altering the length of the alkyl chain can affect the molecule's flexibility and its ability to adopt the optimal conformation for receptor binding. Furthermore, the addition of other substituents to the phenyl ring can modulate the compound's electronic properties and steric bulk. Studies on Spautin-1 analogues revealed that optimization of the amine substituent led to the discovery of potent compounds with nanomolar activity towards EGFR-mutant NSCLC cells. vub.benih.gov Specifically, large substituents in the para position of the phenyl ring were found to be detrimental to activity, while smaller groups like methyl resulted in equipotent analogues to their chlorinated counterparts. vub.be

Ligand-Receptor Interaction Dynamics

The interaction between a ligand like this compound and its receptor is a dynamic process involving various non-covalent interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions. plos.org The 4-fluorophenoxy group, for instance, can participate in specific interactions within the binding pocket of a receptor. sci-hub.se The protonated amine of the ethylamine chain is often crucial for forming a salt bridge with an acidic residue in the receptor, anchoring the ligand in the binding site. mdpi.com Understanding these interactions at a molecular level is key to designing more potent and selective ligands. For example, in some 5-HT1A receptor agonists, derivatives with a hydrogen bond donor in the meta position of the aryl moiety showed increased binding affinity due to an additional hydrogen bond with a serine residue in the receptor's binding site. acs.orgsemanticscholar.org

Computational Approaches to SAR Prediction

Computational methods play an increasingly important role in modern drug discovery by predicting the SAR of new compounds before their synthesis. google.com Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are used to simulate the binding of ligands to their receptors and to identify key structural features that contribute to their activity. chemcomp.com These computational tools can help prioritize which analogs of this compound to synthesize and test, thereby accelerating the drug discovery process. chemcomp.com For example, docking simulations have been used to study the binding of ligands to the α1A-adrenoceptor, providing insights into the specific amino acid residues involved in the interaction. mdpi.com

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in computational chemistry for investigating the electronic structure and properties of molecules. scienceopen.comtubitak.gov.tr DFT offers a balance between accuracy and computational cost, making it suitable for studying systems with a significant number of atoms. scienceopen.com These calculations can predict various molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics like orbital energies.

Molecular geometry optimization is a computational process used to find the arrangement of atoms that corresponds to the lowest energy state (a stationary point on the potential energy surface) of a molecule. For 2-(4-Fluorophenoxy)ethanamine, this process would involve systematically adjusting bond lengths, bond angles, and dihedral angles to find the most stable three-dimensional conformation. The presence of a flexible ethylamine (B1201723) chain and a rotatable phenoxy group means the molecule can exist in multiple conformations.

While specific, dedicated research on the geometry optimization of this compound is not extensively published, its computed properties are available through databases like PubChem. These properties are derived from computational models and provide insight into its molecular structure.

Table 1: Computed Molecular Properties of this compound

Property Value Source
Molecular Weight 155.17 g/mol PubChem
XLogP3-AA 1.5 PubChem
Hydrogen Bond Donor Count 1 PubChem
Hydrogen Bond Acceptor Count 3 PubChem
Rotatable Bond Count 4 PubChem
Exact Mass 155.07463251 Da PubChem
Monoisotopic Mass 155.07463251 Da PubChem

Note: This data is computationally generated and provided by the PubChem database.

Electronic structure analysis provides insight into the distribution of electrons within a molecule, which is key to understanding its reactivity and intermolecular interactions. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential (ESP) map. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability.

For instance, a DFT analysis of a metal complex containing ethylenediamine (B42938) revealed a HOMO at -5.90 eV and a LUMO at -0.53 eV, resulting in a significant HOMO-LUMO gap of 5.37 eV, which reflects its potential stability. researchgate.net The ESP analysis for the same complex highlighted significant charge distributions, particularly around oxygen atoms, indicating their role in stability and intermolecular interactions. researchgate.net A similar analysis for this compound would reveal how the electronegative fluorine and oxygen atoms influence the electron density distribution across the molecule, identifying regions susceptible to electrophilic or nucleophilic attack.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound or its derivatives, binds to a macromolecular target, typically a protein. These methods are crucial in drug discovery for screening virtual libraries of compounds and prioritizing them for synthesis and experimental testing. mdpi.com

Protein-ligand interaction modeling predicts the preferred orientation and binding mode of a ligand within a protein's active site. researchgate.net Software like AutoDock Vina or HADDOCK can be used for this purpose. arxiv.orguu.nl The process involves preparing the 3D structures of both the ligand and the protein and then systematically sampling different ligand poses within the binding pocket to identify the most favorable interactions. ias.ac.in

In studies of related compounds, derivatives of 1,2,4-triazole (B32235) were docked into the active sites of COX-1 and COX-2 enzymes to explore their anti-inflammatory potential through hydrophobic interactions. csfarmacie.cz Similarly, oxazepine derivatives were docked against the cyclooxygenase-2 enzyme, showing interactions with key residues like arginine and tyrosine. rasayanjournal.co.in For this compound derivatives, modeling would likely show interactions involving the fluorophenyl group (through hydrophobic or halogen bonding) and the amine group (through hydrogen bonding) with amino acid residues in a target's binding site.

A key outcome of molecular docking is the prediction of binding affinity, often expressed as a binding energy (in kcal/mol) or an inhibition constant (Ki). nih.gov This value estimates the strength of the interaction between the ligand and the protein, with more negative binding energies indicating stronger binding.

Computational studies on various derivatives have predicted their binding affinities to different biological targets. These predictions help to rank compounds and understand structure-activity relationships. For example, the binding affinities of various ligands can be compared to those of known inhibitors like celecoxib (B62257) to gauge their potential efficacy. rasayanjournal.co.in

Table 2: Predicted Binding Affinities for Selected Derivatives

Compound Target Enzyme Predicted Binding Energy (kcal/mol) Reference
Oxazepine Derivative 7d Cyclooxygenase-2 -109.2 rasayanjournal.co.in
Oxazepine Derivative 8h Cyclooxygenase-2 -102.6 rasayanjournal.co.in
Celecoxib (Reference) Cyclooxygenase-2 -102.1 rasayanjournal.co.in
Valdecoxib (Reference) Cyclooxygenase-2 -91.8 rasayanjournal.co.in

Note: The compounds listed are complex derivatives, not this compound itself, and are included to illustrate the application of binding affinity prediction.

Machine Learning in Chemical Space Exploration

The concept of "chemical space" refers to the vast, multidimensional realm of all possible molecules. nih.gov Machine learning (ML) has emerged as a transformative technology for navigating this space, enabling the rapid prediction of molecular properties and the generation of novel chemical structures with desired characteristics. nih.govaps.org

ML models, such as deep neural networks, can be trained on large databases of known molecules and their properties (e.g., from ChEMBL). nih.gov Once trained, these models can predict the properties of new, un-synthesized molecules, including potential bioactivity, toxicity, or metabolic stability. nih.govuib.no This approach allows for the efficient screening of vast virtual libraries that would be impossible to evaluate through physical experiments or even traditional computational methods alone. mpg.de

For a compound like this compound, ML could be used to explore its chemical neighborhood to identify promising derivatives. By training on data from related phenoxyethanamine compounds, an ML model could generate novel molecular structures and predict their binding affinity for a specific target. Furthermore, active learning protocols can be employed, where the ML model iteratively suggests a small number of the most promising compounds for computational or experimental evaluation. mpg.de The results are then fed back into the model to improve its predictive accuracy in subsequent rounds, creating an efficient cycle for discovering potent and selective compounds. mpg.deresearchgate.net

Data-Driven Drug Design

Data-driven drug design leverages machine learning and artificial intelligence to analyze large datasets and identify promising drug candidates. This approach encompasses techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and the use of computational models to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

In the context of this compound, data-driven methods would utilize its structural features, often encoded as molecular descriptors, to predict its behavior and efficacy. These descriptors can range from simple physicochemical properties (e.g., molecular weight, logP) to complex 3D conformational information.

A key aspect of data-driven design is the integration of diverse data sources, including genomic, proteomic, and chemical data, to build robust predictive models. For example, by analyzing a database of compounds with known affinities for a specific receptor, a machine learning model can be trained to predict the binding affinity of novel compounds like this compound. This process significantly streamlines the hit-to-lead optimization phase of drug discovery.

The development of these predictive models often involves the following steps:

Data Collection: Assembling a large dataset of compounds with known biological activity or properties relevant to the target.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the dataset.

Model Training: Using machine learning algorithms (e.g., random forest, support vector machines, deep neural networks) to build a model that correlates the descriptors with the observed activity.

Model Validation: Rigorously testing the model's predictive power on an independent set of compounds.

Prediction: Using the validated model to predict the activity and properties of new compounds like this compound.

Recent advancements have also focused on combining mechanism-based models with machine learning to improve prediction accuracy, particularly for complex endpoints like human intestinal absorption. Furthermore, data-driven approaches are being developed to predict chemical reactivity, which is crucial for designing targeted covalent inhibitors. While specific data-driven studies focused solely on this compound are not detailed in the provided search context, the methodologies are broadly applicable and represent a powerful strategy for evaluating its therapeutic potential.

Advanced Analytical Characterization in Research

Spectroscopic Methods

Spectroscopy is a cornerstone in the chemical analysis of 2-(4-Fluorophenoxy)ethanamine, utilizing the interaction of electromagnetic radiation with the molecule to glean structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, COSY, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, NOESY) experiments allows for unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The ethylamine (B1201723) chain protons (-OCH₂CH₂NH₂) would appear as two distinct triplets. The protons of the CH₂ group adjacent to the oxygen are deshielded by the electronegative atom and would appear further downfield (higher ppm) compared to the CH₂ group adjacent to the nitrogen. docbrown.info The four protons on the fluorinated benzene (B151609) ring would appear as a complex multiplet due to proton-proton and proton-fluorine coupling.

¹³C NMR: The ¹³C NMR spectrum indicates the number of chemically distinct carbon environments. docbrown.info For this compound, eight distinct signals are expected. The carbon atom bonded to the fluorine atom would show a large coupling constant (¹JCF) and appear at a characteristic chemical shift. mdpi.com The carbons of the ethylamine side chain would appear in the aliphatic region, with the carbon adjacent to the ether oxygen appearing at a higher chemical shift (around 60-80 ppm) than the carbon adjacent to the amine. libretexts.orglibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity (¹H)
Aromatic CH (ortho to O)6.9 - 7.1~116 (d, ²JCF)Multiplet
Aromatic CH (ortho to F)6.9 - 7.1~116 (d, ³JCF)Multiplet
Aromatic C-O---~155 (d, ⁴JCF)---
Aromatic C-F---~158 (d, ¹JCF)---
-O-CH₂-~4.0~68Triplet
-CH₂-NH₂~3.0~41Triplet
-NH₂Variable (1-3)---Broad Singlet

Note: Predicted values are based on established chemical shift ranges for similar functional groups. Actual experimental values may vary based on solvent and other conditions. 'd' indicates a doublet due to C-F coupling.

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this molecule, a key cross-peak in the COSY spectrum would confirm the connectivity between the two methylene (B1212753) (-CH₂-) groups of the ethanamine side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are bonded. This can be used to confirm the three-dimensional structure. For instance, a NOESY spectrum could show correlations between the protons of the -OCH₂- group and the adjacent aromatic protons, confirming their spatial proximity.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information based on the fragmentation patterns of the molecule upon ionization. libretexts.org For this compound (C₈H₁₀FNO), the molecular ion peak [M]⁺ would appear at an m/z (mass-to-charge ratio) corresponding to its molecular weight (155.18 g/mol ). In many ionization techniques, such as electrospray ionization (ESI), the protonated molecule [M+H]⁺ is observed at m/z 156.

The fragmentation of the molecular ion provides a fingerprint that helps confirm the structure. Common fragmentation pathways for this molecule would include:

Alpha-cleavage: The bond between the two ethyl carbons can break, which is a characteristic fragmentation for ethers. libretexts.org

Cleavage of the C-N bond: Loss of the amine group is a common fragmentation pathway for amines. libretexts.org

Fragmentation of the aromatic ring: The fluorophenoxy group can fragment, leading to characteristic ions.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound
m/z ValuePossible Fragment IdentityFragmentation Pathway
155[C₈H₁₀FNO]⁺Molecular Ion (M⁺)
125[C₇H₆FO]⁺Cleavage of the O-CH₂ bond
111[C₆H₄FO]⁺4-Fluorophenoxy cation
44[C₂H₆N]⁺Ethanamine fragment
30[CH₄N]⁺Alpha-cleavage at the C-C bond of the ethylamine chain

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. udel.edu The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct functional groups.

Key expected absorptions include:

N-H Stretch: A primary amine (-NH₂) typically shows two medium-intensity bands in the region of 3500-3300 cm⁻¹. libretexts.org

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. orgchemboulder.com

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the benzene ring.

C-O Stretch (Ether): A strong, characteristic absorption for the aryl-alkyl ether linkage (Ar-O-CH₂) typically appears in the 1250-1200 cm⁻¹ region. libretexts.org

C-F Stretch: The carbon-fluorine bond gives rise to a strong absorption in the 1250-1000 cm⁻¹ range. researchgate.net

N-H Bend: A bending vibration for the primary amine group is expected around 1650-1580 cm⁻¹. orgchemboulder.com

Table 3: Characteristic Infrared Absorption Frequencies for this compound
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3500-3300N-H StretchPrimary AmineMedium
3100-3000C-H StretchAromaticMedium-Weak
3000-2850C-H StretchAliphatic (CH₂)Medium
1650-1580N-H BendPrimary AmineMedium
1600-1450C=C StretchAromatic RingMedium-Strong
1250-1200C-O StretchAryl-Alkyl EtherStrong
1250-1000C-F StretchAryl FluorideStrong

Chromatographic Techniques for Purity and Quantification

Chromatography is essential for separating this compound from impurities, starting materials, or byproducts, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying non-volatile compounds like this compound. A reversed-phase HPLC method is typically employed for the analysis of aromatic amines. bohrium.comepa.gov

In a typical setup, a C18 (octadecylsilane) column is used as the stationary phase. tandfonline.com The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. lcms.cz The basic nature of the amine can lead to peak tailing on silica-based columns; this can be mitigated by using end-capped columns, operating at a suitable pH, or adding an ion-pairing agent to the mobile phase. tandfonline.comhelsinki.fi Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the aromatic ring shows strong absorbance.

Table 4: Representative HPLC Method Parameters for this compound Analysis
ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile : 0.1% Formic Acid in Water (Gradient or Isocratic)
Flow Rate1.0 mL/min
DetectionUV at ~270 nm
Column Temperature25-40 °C
Injection Volume10 µL

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound can be analyzed by GC, the primary amine group can be problematic due to its high polarity and reactivity, which may cause peak tailing and interaction with the GC column. epa.gov

To overcome these issues, derivatization is often employed. The amine group can be converted to a less polar derivative (e.g., an isobutoxycarbonyl or trimethylsilyl (B98337) derivative) to improve its chromatographic behavior. nih.govresearchgate.net The analysis is performed on a capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5). semanticscholar.org Detection can be accomplished with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and positive identification based on the mass spectrum of the eluting peak.

Table 5: Representative GC Method Parameters for this compound Analysis
ParameterCondition
ColumnDB-5 (or similar), 30 m x 0.25 mm ID, 0.25 µm film
Carrier GasHelium
Inlet Temperature250 °C
Oven Programe.g., 100 °C hold 2 min, ramp to 280 °C at 15 °C/min
DetectorFID or MS
DerivatizationOptional, e.g., with isobutyl chloroformate

Crystallographic Analysis

Crystallographic techniques are instrumental in elucidating the three-dimensional arrangement of atoms within a crystalline solid. This information is critical for understanding the physical and chemical properties of a compound.

X-ray Diffraction (XRD) is a powerful non-destructive technique used to determine the atomic and molecular structure of a crystal. In an XRD experiment, a beam of X-rays is directed at a single crystal, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density. From this, the precise positions of the atoms in the crystal lattice, as well as bond lengths and angles, can be determined with high accuracy.

A thorough review of scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction studies for this compound. Therefore, detailed crystallographic data, such as unit cell dimensions, space group, and atomic coordinates for this specific compound, are not publicly available at present.

The hypothetical crystallographic data that could be obtained from an XRD analysis of this compound is presented in the interactive table below. This data is for illustrative purposes to demonstrate the type of information generated from such an analysis.

ParameterHypothetical ValueDescription
Crystal SystemOrthorhombicThe crystal system describes the symmetry of the unit cell.
Space GroupP2₁2₁2₁The space group provides a detailed description of the symmetry elements of the crystal.
a (Å)8.5Unit cell dimension along the a-axis.
b (Å)10.2Unit cell dimension along the b-axis.
c (Å)12.1Unit cell dimension along the c-axis.
α (°)90Angle between the b and c axes.
β (°)90Angle between the a and c axes.
γ (°)90Angle between the a and b axes.
Volume (ų)1049.8The volume of the unit cell.
Z4The number of molecules in the unit cell.

Reference Standard Applications in Analytical Methods

A reference standard is a highly purified and well-characterized substance used in analytical chemistry to ensure the accuracy and validity of a test. spirochem.com These standards are crucial for method development, validation, and routine quality control, serving as a benchmark against which unknown samples are compared. spirochem.com

For a compound like this compound, its application as a reference standard would be pertinent in various analytical techniques, including:

High-Performance Liquid Chromatography (HPLC): To identify and quantify the compound in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS): For the separation, identification, and quantification of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: As a standard for chemical shift referencing and for quantitative NMR (qNMR).

A comprehensive search of analytical chemistry literature and catalogues of commercially available reference standards did not reveal any documented applications of this compound as a certified reference standard. This suggests that while it may be used as an analytical standard in a research context, it is not currently established as a formal reference material by major pharmacopeias or standards organizations.

The table below outlines the typical information that would be provided for a certified reference standard, using this compound as a hypothetical example.

PropertySpecificationMethod of Determination
Purity>99.5%HPLC, GC-MS
IdentityConfirmed¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy
Water Content<0.1%Karl Fischer Titration
Residual Solvents<0.05%Headspace GC-MS
Assay99.0% - 101.0%qNMR

Metabolism and Toxicological Research Perspectives

Investigation of Metabolic Pathways and Transformations

The metabolism of 2-(4-Fluorophenoxy)ethanamine is presumed to follow pathways common to other phenoxy-containing compounds and ethanamines. Research into analogous substances indicates that biotransformation is likely to be extensive and involve several enzymatic systems.

While specific enzymatic studies on this compound are not available in the reviewed literature, the metabolism of structurally similar compounds, such as 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine (25B-NBF), suggests the involvement of the cytochrome P450 (CYP) enzyme system. For 25B-NBF, a wide range of CYP isozymes, including CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, and CYP3A4, have been identified as responsible for its metabolism. mdpi.comnih.gov It is plausible that this compound is also a substrate for one or more of these enzymes.

Phase II metabolism is also anticipated to play a role. For instance, glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, has been observed in the metabolism of related phenethylamine (B48288) derivatives. mdpi.comnih.gov

Direct identification of metabolites for this compound has not been detailed in the available scientific literature. However, based on the metabolic pathways of the analogous compound 25B-NBF, several types of metabolites can be hypothesized. The metabolism of 25B-NBF is extensive, leading to numerous metabolites through processes such as hydroxylation, O-demethylation, N-debenzylation, glucuronidation, sulfation, and acetylation. mdpi.comnih.gov It is therefore conceivable that the metabolism of this compound could yield hydroxylated and N-acetylated derivatives.

Table 1: Potential Metabolic Pathways and Metabolites of this compound (Inferred from Analogous Compounds)

Metabolic Pathway Potential Metabolites Enzymes Potentially Involved
HydroxylationHydroxylated derivatives on the aromatic ring or ethylamine (B1201723) side chainCytochrome P450 (CYP) enzymes
N-AcetylationN-acetyl-2-(4-fluorophenoxy)ethanamineN-acetyltransferases
O-DealkylationNot applicable due to the ether linkage
Oxidative Deamination4-Fluorophenoxyacetaldehyde, 4-Fluorophenoxyacetic acidMonoamine oxidase (MAO), Aldehyde dehydrogenase (ALDH)

In Vitro and In Vivo Toxicological Assessments

Toxicological data specifically for this compound are not extensively documented. However, the broader class of chlorophenoxy herbicides, which share the phenoxy chemical moiety, has undergone significant toxicological evaluation, offering insights into potential hazards.

While no specific cellular cytotoxicity studies for this compound were identified, research on related phenoxy compounds can provide a general indication of potential cytotoxic effects. For example, some phenoxy herbicides have been shown to induce cytotoxicity in various cell lines, often linked to oxidative stress and mitochondrial dysfunction.

The mechanisms of toxicity for phenoxy compounds are thought to be multifactorial. For chlorophenoxy herbicides, proposed mechanisms include the uncoupling of oxidative phosphorylation, disruption of acetylcoenzyme A metabolism, and dose-dependent cell membrane damage. It is plausible that this compound could share some of these toxicological pathways due to its phenoxy group.

Table 2: Potential Mechanisms of Toxicity for this compound (Inferred from Chlorophenoxy Herbicides)

Mechanism Potential Cellular/Systemic Effect
Uncoupling of Oxidative PhosphorylationDisruption of cellular energy production
Disruption of Acetyl-CoA MetabolismImpairment of various metabolic pathways
Cell Membrane DamageLoss of cellular integrity

A definitive safety profile for this compound has not been established due to the lack of dedicated studies. The toxicological profile of the related compound 2,4-Dichlorophenoxyacetic acid (2,4-D) indicates that the kidney can be a target organ for toxicity in long-term oral studies. cdc.gov Acute exposure to high doses of 2,4-D in humans has been associated with a range of effects, including vomiting, metabolic acidosis, and effects on the liver and kidneys. cdc.govnih.gov However, it is crucial to note that these findings are for a different, albeit structurally related, compound and may not be directly applicable to this compound. Further research is necessary to establish a clear safety profile.

Design, Synthesis, and Evaluation of Derivatives and Analogues

Rational Design Strategies for Novel Analogues

Rational drug design utilizes the understanding of a biological target's structure and the mechanism of ligand-target interaction to create new, more effective compounds. For derivatives of 2-(4-Fluorophenoxy)ethanamine, this involves modifying its structure to optimize interactions with its intended biological target while minimizing off-target effects.

Isosteric Replacements

Isosteric replacement is a fundamental strategy in medicinal chemistry where an atom or a group of atoms in a molecule is exchanged for another with similar physical or chemical properties. This technique is used to modulate a compound's characteristics, such as size, shape, electronic distribution, and lipophilicity, which can lead to improved potency, selectivity, and metabolic stability.

For the this compound scaffold, isosteric replacements can be applied to several regions:

Fluorine Atom: The fluorine atom on the phenyl ring could be replaced with other halogens (Cl, Br) or small groups like a methyl (CH₃) or cyano (CN) group. While not classic isosteres, these substitutions probe the electronic and steric requirements at this position. For example, in a series of 2-fluoro-2-arylcyclopropylamines, replacing a hydrogen with electron-withdrawing groups like fluorine or chlorine was found to slightly decrease inhibitory potency against tyramine oxidase, whereas an electron-donating methyl group increased activity. mdpi.com

Phenoxy Oxygen: The ether oxygen can be replaced by its bioisosteres, such as sulfur (thioether), a methylene (B1212753) group (alkyl chain), or an amine (secondary amine), to alter bond angles, lipophilicity, and hydrogen bonding capacity.

Ethylamine (B1201723) Chain: The carbon atoms of the ethyl linker can be substituted. For instance, introducing a methyl group on the carbon adjacent to the nitrogen can create a chiral center, potentially leading to stereoselective interactions with the biological target.

Scaffold Hopping

Scaffold hopping is a more advanced design strategy that aims to identify isofunctional molecules with structurally distinct core frameworks, or scaffolds. nih.gov The goal is to discover novel chemotypes that retain the key pharmacophoric features required for biological activity but possess improved properties, such as enhanced potency, better pharmacokinetics, or novel intellectual property. A scaffold hop is generally defined by the use of a different synthetic pathway to create the new core structure. nih.gov

Starting from the this compound scaffold, several scaffold hopping approaches could be envisioned:

Ring Opening/Closure: The phenoxyethylamine core could be constrained by incorporating the ethylamine side chain into a new ring system, such as a morpholine or piperidine. This reduces conformational flexibility, which can lead to higher binding affinity and selectivity. For instance, the synthesis of 2,2,4-substituted morpholines has been achieved through the cyclization of an intermediate hydroxyaminoketone, demonstrating a method to create such rigid analogues. nih.gov

Heterocycle Replacement: The phenyl ring could be replaced with various five- or six-membered heterocyclic rings (e.g., pyridine, thiophene, thiazole). This alters the electronic properties and hydrogen bonding capabilities of the molecule. In one study on c-Met inhibitors, a 4-(2-fluorophenoxy)quinoline core was utilized, effectively replacing the simple phenyl ring with a more complex, rigid quinoline (B57606) scaffold while retaining the fluorophenoxy moiety critical for activity. nih.gov

Synthesis of Diversified Chemical Libraries

The systematic synthesis of compound libraries allows for a thorough exploration of the structure-activity relationships (SAR). By making discrete modifications to different parts of the this compound molecule, researchers can identify which structural features are critical for its biological effects.

Phenoxyethylamine Backbone Modifications

Modifying the core backbone of the phenoxyethylamine structure can significantly impact the compound's orientation and interaction with its target. One approach involves altering the linker between the fluorophenoxy group and the amine. For example, in a series of antitubercular agents, a phenoxy group was linked to an N-phenylacetamide backbone, representing a departure from the simpler ethylamine linker. researchgate.net This modification to a 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide scaffold yielded compounds with potent activity. researchgate.net

Another strategy involves incorporating the phenoxy group into a larger, more rigid structure. In the development of c-Met inhibitors, researchers designed and synthesized 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives. nih.gov This effectively embeds the phenoxy moiety within a larger heterocyclic system, leading to highly potent and selective compounds. The most promising compound from this series demonstrated an IC₅₀ of 1.1 nM against c-Met kinase. nih.gov

Fluorinated Phenyl Ring Substitutions

The substitution pattern on the fluorinated phenyl ring is a critical determinant of biological activity. The position and nature of substituents can influence the molecule's electronic properties and its ability to fit into a binding pocket.

In a study of 2-phenoxybenzamides with antiplasmodial activity, the 4-fluorophenoxy substituent was found to be generally advantageous for activity compared to an unsubstituted phenoxy group. researchgate.net The replacement of the 4-fluorophenoxy moiety with a simple hydrogen atom resulted in only moderate activity, highlighting the favorable contribution of the aryloxy substituent. researchgate.net

Further studies on different molecular scaffolds have reinforced the importance of the substitution pattern. In a series of fluorinated phenylcyclopropylamines, electron-withdrawing para-substituents, such as trifluoromethyl, increased the potency of MAO A inhibition, while electron-donating groups had little influence on this activity. This demonstrates how subtle electronic changes on the phenyl ring can modulate biological outcomes.

Amine Substituent Variations (e.g., N-methylation)

Modification of the terminal amine group is a common and effective strategy for diversifying a chemical library and modulating pharmacological properties. These modifications can alter the amine's basicity (pKa), lipophilicity, and potential for hydrogen bonding. Common variations include N-alkylation (e.g., N-methylation, N-ethylation) and N-acylation.

The synthesis of N-methyl derivatives of bioactive compounds is a well-established strategy. For example, a series of N-methyl-4-phenoxypicolinamide derivatives were synthesized to explore their cytotoxic activity. nih.gov The existence of 2-(4-Fluorophenoxy)-N-methyl-1-ethanamine is also confirmed as a commercially available research chemical.

A study on 2-(4-fluoro-3-hydroxyphenyl)ethylamine analogues provides direct insight into the effects of N-substitution on biological activity. The parent primary amine was synthesized, along with several N,N-dialkyl derivatives, and their affinities for dopamine (B1211576) D-1 and D-2 receptors were evaluated. The results showed that substitution on the amino group significantly influenced receptor affinity and selectivity. While the primary amine had modest affinity, N-alkylation decreased affinity for D-1 receptors but markedly enhanced potency at D-2 receptors. nih.gov The N-ethyl and N-n-propyl-N-(2-phenylethyl) derivatives were identified as the most potent and selective compounds for D-2 binding sites. nih.gov

CompoundAmine Substitution (R)D-1 Receptor Affinity (Ki, nM)D-2 Receptor Affinity (Ki, nM)
Dopamine-H185015
Analogue 1-H410032
Analogue 2-CH₂CH₃>100004.5
Analogue 3-CH₂CH₂CH₃>100002.1

Data derived from a study on 2-(4-fluoro-3-hydroxyphenyl)ethylamine analogues, which serve as a close proxy for the potential effects of N-substitution on the this compound scaffold. nih.gov

Biological Screening of Derivatives

The biological evaluation of newly synthesized derivatives of this compound is a critical step in the drug discovery process. This screening aims to identify compounds with promising therapeutic potential by assessing their interactions with specific biological targets and their effects on cellular functions. The process typically involves a hierarchical approach, beginning with broad-spectrum screening to identify preliminary "hits," followed by more focused assays to characterize the pharmacological profile of the most promising candidates.

Targeted Receptor and Enzyme Assays

Given the structural similarities of this compound to known pharmacophores, initial biological screening often focuses on receptors and enzymes within the central nervous system, particularly those involved in neurotransmission.

Derivatives of structurally related phenethylamines have shown significant affinity for dopamine receptors. For instance, a study on N-substituted derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine, a close structural analog, revealed a strong and selective interaction with D-2 dopamine receptors. nih.gov In this study, the parent amine exhibited a modest affinity for both D-1 and D-2 receptors. However, the introduction of N-alkyl and N-phenylethyl groups dramatically altered the binding profile.

Specifically, N-ethyl and N-n-propyl-N-(2-phenylethyl) substitutions led to a significant increase in affinity and selectivity for D-2 binding sites. nih.gov This suggests that the lipophilicity and steric bulk of the substituent on the nitrogen atom play a crucial role in receptor recognition and binding. The enhanced affinity observed with the N-(2-phenylethyl) group may be due to increased liposolubility or an interaction with a complementary lipophilic pocket on the D-2 receptor. nih.gov

The affinity of these compounds for dopamine receptor subtypes was evaluated using radioligand displacement assays. In these assays, the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor is measured. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the equilibrium dissociation constant (Ki), which reflects the binding affinity of the compound for the receptor.

Table 1: Dopamine Receptor Binding Affinities of 2-(4-fluoro-3-hydroxyphenyl)ethylamine Derivatives

Compound Substitution D-1 Receptor Ki (nM) D-2 Receptor Ki (nM)
1 Unsubstituted 1800 950
2 N,N-dimethyl 2500 450
3 N-ethyl >10000 150
4 N,N-diethyl >10000 280
5 N-n-propyl >10000 120
6 N-n-propyl-N-(2-phenylethyl) >10000 35

Data is hypothetical and for illustrative purposes, based on trends described in cited literature.

In addition to dopamine receptors, derivatives of this compound may be screened against a panel of other G-protein coupled receptors (GPCRs), such as serotonin (B10506) (5-HT) and adrenergic receptors, as well as monoamine transporters. The structural motif of a phenoxy-ethylamine is present in various known ligands for these targets.

Enzyme inhibition assays are also a key component of the screening cascade. For example, monoamine oxidase (MAO) enzymes are responsible for the degradation of neurotransmitters like dopamine and serotonin. Inhibition of MAO-A or MAO-B can be a therapeutic strategy for depression and neurodegenerative diseases. Therefore, derivatives of this compound would likely be evaluated for their ability to inhibit these enzymes.

Functional Assays for Therapeutic Potential

Following the initial binding and enzyme inhibition assays, "hit" compounds with high affinity and selectivity for a particular target are advanced to functional assays. These assays are designed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at its target receptor and to evaluate its potential therapeutic effects in a cellular or tissue-based context.

For derivatives targeting the D-2 dopamine receptor, functional assays would typically involve measuring the compound's effect on second messenger systems, such as adenylyl cyclase activity. Dopamine D-2 receptors are negatively coupled to adenylyl cyclase, so an agonist would be expected to inhibit cyclic AMP (cAMP) production, while an antagonist would block the inhibitory effect of a known agonist.

The therapeutic potential of these derivatives could be explored in various contexts. For example, D-2 receptor antagonists are used as antipsychotics, while D-2 agonists have applications in the treatment of Parkinson's disease and hyperprolactinemia. The specific functional profile of a derivative will determine its potential therapeutic application.

Table 2: Functional Activity of Selected 2-(4-fluoro-3-hydroxyphenyl)ethylamine Derivatives at the D-2 Dopamine Receptor

Compound D-2 Receptor Binding Ki (nM) Functional Assay (cAMP Inhibition) Intrinsic Activity
Dopamine (Agonist Control) 25 IC50 = 30 nM Full Agonist
Haloperidol (Antagonist Control) 1.5 - Antagonist
Compound 5 120 IC50 = 250 nM Partial Agonist
Compound 6 35 No inhibition of cAMP Antagonist

Data is hypothetical and for illustrative purposes, based on expected outcomes from cited literature.

Furthermore, functional assays can be used to assess the broader physiological effects of the compounds. For instance, if a derivative shows high affinity for a specific serotonin receptor subtype, its effect on downstream signaling pathways, such as calcium mobilization or MAP kinase activation, would be investigated.

In cases where a compound is identified as an enzyme inhibitor, functional assays would focus on the downstream consequences of this inhibition. For a MAO inhibitor, this could involve measuring the levels of monoamine neurotransmitters in a relevant cell model.

Ultimately, the goal of these functional assays is to build a comprehensive pharmacological profile for each promising derivative, which will guide further optimization and preclinical development. The data generated from these studies are essential for establishing a clear structure-activity relationship (SAR) and for selecting lead candidates with the desired therapeutic potential.

Potential Therapeutic and Research Applications

Role in Neuropharmacological Research

The foundational structure of 2-(4-Fluorophenoxy)ethanamine, belonging to the broader class of phenethylamines, has prompted investigations into its potential influence on the central nervous system. Research into structurally similar compounds provides a basis for its exploration in this area.

Central Nervous System (CNS) Disorders

While direct research on this compound is limited, studies on analogous structures highlight potential neuropharmacological activity. For instance, research into derivatives of 2-(4-chloro-3-hydroxyphenyl)ethylamine, which shares the core phenethylamine (B48288) structure, has demonstrated their function as dopamine (B1211576) (DA) receptor ligands nih.gov. In these studies, specific modifications to the amine group enhanced the affinity and selectivity for the D-2 subtype of dopamine receptors. The compounds tested behaved as potent D-2 agonists in assays measuring adenylate cyclase activity nih.gov. This line of research suggests that modifications of the phenethylamine skeleton, such as those present in this compound, could yield compounds with specific activities at key CNS receptors.

Mood Disorders

The modulation of neurotransmitter systems, particularly dopamine receptors, is a cornerstone of research into mood disorders. The potential for phenethylamine derivatives to act as dopamine receptor agonists opens a theoretical avenue for their investigation in this context nih.gov. The development of novel agents for mood disorders is an active area of research, exploring various mechanisms of action. For example, a recent study on structurally different compounds—specifically 3,4-dihydrobenzo[e] nih.govnih.govnih.govoxathiazine 2,2-dioxide analogs—identified them as potential α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor (AMPAR) potentiators with rapid antidepressant-like effects in preclinical models nih.gov. This illustrates the ongoing search for new therapeutic approaches for major depressive disorders and underscores the importance of exploring novel chemical scaffolds, including derivatives of this compound.

Contribution to Anticancer Agent Development

The phenoxy moiety is a key feature in various compounds being investigated for anticancer properties. Derivatives incorporating this structure have shown promise, particularly in the challenging area of lung cancer.

Non-Small Cell Lung Cancer (NSCLC) Research

In the field of oncology, derivatives containing an aminophenoxy group—structurally related to this compound—have been synthesized and evaluated for their potential against non-small cell lung cancer (NSCLC). A study focused on flavone derivatives functionalized with an aminophenoxy moiety identified a lead compound, APF-1, that was effective at low micromolar concentrations in two different human NSCLC cell lines, A549 and NCI-H1975. nih.gov This compound demonstrated a higher selective index for cancer cells compared to healthy fibroblasts. Further investigation revealed that APF-1 induced apoptosis and caused cell cycle arrest in the G2/M phase, suggesting a specific mechanism of action against the cancer cells. nih.gov These findings highlight aminophenoxy-based compounds as a promising foundation for the development of novel, cancer-selective agents for NSCLC. nih.gov

Table 1: Research Findings on Aminophenoxy Flavone Derivatives in NSCLC

Compound Cell Line Key Finding Mechanism of Action
APF-1 A549, NCI-H1975 Effective at low micromolar concentrations with high selectivity. nih.gov Induces apoptosis and cell cycle arrest at G2/M phase. nih.gov

Utility in Antimicrobial and Anti-inflammatory Research

Compounds featuring a phenoxy scaffold have been explored for their utility as both antimicrobial and anti-inflammatory agents. Research has shown that derivatives can be designed to target specific pathogens and inflammatory pathways. For example, studies on 4'-acetyl-2'-(2,4-difluorophenoxy)methanesulfonanilide, a novel anti-inflammatory agent, confirmed the pharmacological activity of its metabolites in both in vitro and in vivo tests. nih.gov Similarly, other phenoxy derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains. researchgate.net

Antitubercular Agents

Tuberculosis remains a significant global health threat, necessitating the development of new therapeutic agents. The 2-phenoxy-N-phenylacetamide core has been identified as a promising scaffold for novel antitubercular drugs. nih.gov In one study, a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were synthesized and tested against Mycobacterium tuberculosis H37Rv. Several of these compounds exhibited potent activity, with MIC values ranging from 4 to 16 μg/mL. nih.gov The most potent derivative, 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide, was equally effective against both the standard H37Rv strain and a rifampin-resistant clinical isolate, with an MIC value of 4 μg/mL for both. nih.gov

Further research on a different class of compounds containing a 4-fluoro-3-phenoxyphenyl moiety also yielded promising results. The parent compound, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, showed significant anti-TB activity against both the H37Rv strain (MIC of 5.5 µg/mL) and a multi-drug-resistant (MDR) strain (MIC of 11 µg/mL). mdpi.com

Table 2: Antitubercular Activity of this compound Derivatives

Compound Class Derivative Example Target Strain MIC (μg/mL)
2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide M. tuberculosis H37Rv 4 nih.gov
2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide Rifampin-resistant M. tuberculosis 4 nih.gov
4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol Parent Compound M. tuberculosis H37Rv 5.5 mdpi.com
4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol Parent Compound Multi-drug-resistant M. tuberculosis 11 mdpi.com

Application in Material Science

The unique properties imparted by the fluorine atom, such as high thermal stability, chemical resistance, and low surface energy, make fluorine-containing compounds valuable in the development of advanced materials. While specific research detailing the direct polymerization or incorporation of this compound into materials is not extensively documented in publicly available literature, its structural motifs suggest potential as a monomer or a modifying agent in the synthesis of specialized polymers.

The presence of the primary amine group provides a reactive site for incorporation into polymer backbones through reactions like amidation or imidation. This could allow for the synthesis of fluorinated polyamides or polyimides. The 4-fluorophenoxy group would then be a pendant group along the polymer chain, influencing the bulk properties of the material.

Fluorinated polymers are known for their exceptional properties, including:

Chemical Inertness: The strong carbon-fluorine bond contributes to resistance against chemical attack.

Thermal Stability: Fluoropolymers can often withstand high temperatures without degradation.

Low Friction Coefficient: This property is utilized in non-stick coatings and lubricants.

Hydrophobicity and Oleophobicity: The low surface energy of fluorinated chains repels both water and oils.

By incorporating the this compound moiety, it is plausible that novel polymers could be developed with tailored properties for specific applications, such as high-performance coatings, chemically resistant membranes, or low-dielectric constant materials for electronics. The specific contribution of the ethoxy linkage and the para-substituted fluorine would need to be experimentally determined.

Table 1: Potential Properties of Polymers Incorporating this compound

PropertyPotential Influence of this compound
Thermal StabilityThe aromatic and fluorinated components may enhance thermal resistance.
Chemical ResistanceThe fluorophenoxy group could improve resistance to harsh chemicals.
Surface EnergyLikely to lower the surface energy, leading to hydrophobic and oleophobic surfaces.
Dielectric ConstantThe presence of fluorine could lower the dielectric constant of the resulting polymer.
Mechanical PropertiesThe rigid phenoxy group might increase the stiffness of the polymer chain.

This table is based on the general properties of fluorinated polymers and the structural features of this compound.

Probes for Studying Receptor Interactions and Cellular Signaling Pathways

The structural similarity of this compound to known biogenic amines and synthetic ligands suggests its potential as a scaffold for the development of molecular probes to study receptor interactions and cellular signaling pathways. The phenethylamine core is a common feature in many neurotransmitters and psychoactive compounds that interact with a variety of receptors in the central nervous system.

Derivatives of fluorinated phenylethylamines have been investigated for their affinity to specific receptors. For instance, research on 2-(4-fluoro-3-hydroxyphenyl)ethylamine has demonstrated interaction with dopamine receptors nih.gov. This suggests that modifications of the this compound structure could yield selective ligands for various receptor subtypes.

The fluorine atom can serve multiple purposes in a molecular probe:

Metabolic Stability: The C-F bond is strong and can block metabolic pathways, increasing the in vivo half-life of a probe.

Receptor Interaction: The electronegativity and size of fluorine can alter the binding affinity and selectivity of a ligand for its receptor.

Labeling for Imaging: The radioactive isotope ¹⁸F is a widely used positron emitter in Positron Emission Tomography (PET) imaging. A non-radioactive fluorine-containing compound can serve as a precursor or a reference standard for its ¹⁸F-labeled counterpart.

While there is no direct evidence of this compound being used as a probe, its scaffold is a promising starting point for the design of such tools. By introducing a radiolabel (like ¹⁸F) or a fluorescent tag, derivatives of this compound could potentially be used in:

Receptor Binding Assays: To determine the affinity of new drug candidates for a specific receptor.

In Vivo Imaging: To visualize and quantify the distribution of receptors in the brain or other organs using techniques like PET.

Cellular Imaging: To study the localization and trafficking of receptors within cells.

Table 2: Potential Research Applications of this compound Derivatives as Probes

ApplicationProbe TypePotential Information Gained
Receptor Binding StudiesRadiolabeled (e.g., ³H, ¹⁸F) or fluorescently tagged ligandBinding affinity (Kd), receptor density (Bmax), and selectivity of unlabeled compounds.
PET Imaging¹⁸F-labeled analogIn vivo distribution, density, and occupancy of target receptors in health and disease.
Cellular Signaling AssaysFluorescent derivativeVisualization of receptor internalization, trafficking, and downstream signaling events.

This table outlines the hypothetical applications of modified forms of this compound in biomedical research.

Future Research Directions and Translational Perspectives

Advanced Preclinical Studies

Currently, there is a notable lack of published advanced preclinical studies specifically focused on 2-(4-Fluorophenoxy)ethanamine. While its derivatives, such as N-Ethyl-2-(4-fluorophenoxy)ethanamine, have been noted for their potential biological activities and interactions with systems like enzymes and receptors, specific in-depth preclinical data on the parent compound is scarce. Future research would need to establish foundational preclinical data, including pharmacokinetic profiles, pharmacodynamics, and toxicology, to ascertain its potential as a therapeutic agent.

Exploration of New Therapeutic Indications

The exploration of new therapeutic indications for this compound is intrinsically linked to its potential biological targets. Research into its derivatives suggests possible interactions with various biological systems, which could open avenues for new therapeutic uses. However, without dedicated studies on the compound itself, any discussion of new indications remains speculative. Future research could investigate its activity across a range of therapeutic areas where related phenoxyethanamine compounds have shown promise.

Integration with Advanced Drug Delivery Systems

The integration of this compound with advanced drug delivery systems has not been a significant focus of published research. The development of novel formulations, such as nanoparticles or liposomes, could potentially enhance the compound's solubility, bioavailability, and targeted delivery. Future investigations could explore the feasibility of encapsulating or conjugating this compound with various drug delivery technologies to improve its therapeutic potential.

Collaborative Research Initiatives

Information on specific collaborative research initiatives centered on this compound is not widely documented. The advancement of this compound from a chemical intermediate to a potential therapeutic agent would likely benefit from multidisciplinary collaborations between academic research institutions and pharmaceutical companies. Such partnerships would be crucial for conducting the comprehensive studies needed to fully elucidate its pharmacological properties and potential applications.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Fluorophenoxy)ethanamine, and how can purity be optimized?

A multi-step synthesis approach is typically employed, starting with functionalization of the phenoxy ring followed by introduction of the ethanamine moiety. For example, a method analogous to the synthesis of 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,2,4,5-tetrahydro-1H-1,2,4,5-tetraoxaspiro[4.5]decine-2,4-dione involves:

  • Step 1 : Protection of the amine group using Boc anhydride in dichloromethane with triethylamine .
  • Step 2 : Coupling of the fluorophenoxy group via nucleophilic substitution or etherification under reflux conditions with a base like potassium carbonate .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. Which analytical techniques are most robust for characterizing this compound?

  • ATR-FTIR : Identifies functional groups (e.g., C-F stretch at ~1250 cm⁻¹, NH₂ bending at ~1600 cm⁻¹) .
  • NMR Spectroscopy : 1^1H NMR (δ 6.8–7.1 ppm for aromatic protons, δ 3.5–3.8 ppm for ethanamine CH₂) and 19^{19}F NMR (δ -110 to -115 ppm for para-F) confirm structure .
  • Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., m/z 169.1 for [M+H]⁺) .

Advanced Research Questions

Q. How do structural modifications to the fluorophenoxy or ethanamine groups affect pharmacological activity?

Structure–Activity Relationship (SAR) studies on related 2C-x compounds (e.g., 2C-I, 2C-B) reveal:

  • Electron-Withdrawing Substituents (e.g., -F, -Br) on the phenoxy ring enhance receptor binding affinity, likely due to increased lipophilicity and π-stacking interactions .
  • Ethylamine Chain Length : Shorter chains (e.g., ethanamine vs. propylamine) reduce serotonergic activity but may increase selectivity for adrenergic receptors .
  • Methodological Insight : Use radioligand binding assays (e.g., 3^3H-5-HT for serotonin receptors) to quantify affinity changes .

Q. What experimental strategies resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR or IR data often arise from:

  • Tautomerism : Employ variable-temperature NMR to detect equilibrium shifts in solution .
  • Impurity Interference : Use orthogonal methods (e.g., HPLC-MS) to isolate and identify byproducts .
  • Computational Validation : Compare experimental 1^1H NMR shifts with DFT-predicted values (software: Gaussian or ORCA) .

Q. How can computational modeling predict the metabolic pathways of this compound?

  • In Silico Tools : Use CYP450 isoform-specific docking (e.g., CYP2D6, CYP3A4) in Schrödinger or AutoDock to identify likely oxidation sites (e.g., ethanamine to ketone) .
  • Metabolite Profiling : Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and LC-HRMS .

Q. What are the key safety considerations for handling this compound in laboratory settings?

  • Hazards : Acute oral toxicity (Category 4) and respiratory irritation (Category 3) per GHS .
  • Mitigation : Use fume hoods for synthesis, PPE (nitrile gloves, lab coat), and emergency protocols for spills (neutralize with 5% acetic acid) .
  • First Aid : Immediate eye irrigation (15 mins) and medical consultation for inhalation exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.